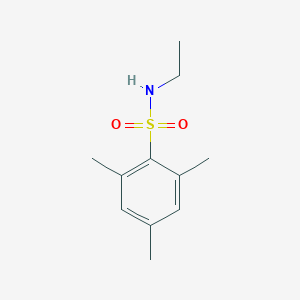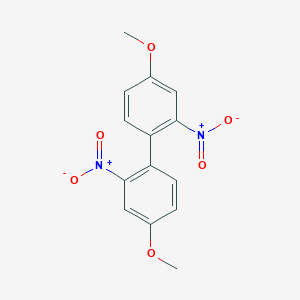![molecular formula C30H26N2O2 B182812 1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione CAS No. 4606-77-3](/img/structure/B182812.png)
1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione, also known as DMQA, is a synthetic organic compound that has gained significant attention in the field of materials science and biomedical research. DMQA is a highly fluorescent molecule that exhibits excellent photophysical properties, making it an ideal candidate for various applications such as organic light-emitting diodes (OLEDs), bioimaging, and photodynamic therapy (PDT).
Mechanism Of Action
The mechanism of action of 1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione varies depending on its application. In OLEDs, 1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione acts as a fluorescent emitter, where it emits light upon excitation by an electrical current. In bioimaging, 1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione acts as a fluorescent probe, where it emits light upon excitation by a light source. In PDT, 1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione acts as a photosensitizer, where it generates singlet oxygen upon irradiation, leading to the destruction of cancer cells.
Biochemical And Physiological Effects
1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione has been shown to exhibit low toxicity and excellent biocompatibility, making it an ideal candidate for biomedical applications. Additionally, 1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione has been shown to be stable under physiological conditions, making it suitable for in vivo applications.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione is its excellent photophysical properties, which make it an ideal candidate for various applications such as OLEDs, bioimaging, and PDT. Additionally, 1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione exhibits low toxicity and excellent biocompatibility, making it suitable for biomedical applications. However, one of the limitations of 1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione is its high cost of synthesis, which may limit its widespread use in research.
Future Directions
There are several future directions for the research and development of 1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione. One potential direction is the optimization of the synthesis method to reduce the cost of production. Additionally, further research is needed to explore the potential applications of 1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione in other fields such as optoelectronics and catalysis. Furthermore, the development of new derivatives of 1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione with improved properties may lead to the discovery of new applications and potential therapeutic agents.
Synthesis Methods
1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione can be synthesized through a multi-step process involving the reaction of 2,3-dimethylaniline with anthracene-9,10-dione in the presence of a Lewis acid catalyst. The resulting product is then purified through column chromatography to obtain the pure 1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione compound.
Scientific Research Applications
1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione has been extensively studied for its potential applications in various scientific fields. One of the most promising applications is in the field of OLEDs, where 1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione has been shown to exhibit high efficiency and stability as an emitter material. Additionally, 1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione has been used as a fluorescent probe for bioimaging applications, owing to its high quantum yield and excellent photostability. Furthermore, 1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione has shown great potential as a photosensitizer in PDT, where it can generate singlet oxygen upon irradiation, leading to the destruction of cancer cells.
properties
CAS RN |
4606-77-3 |
|---|---|
Product Name |
1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione |
Molecular Formula |
C30H26N2O2 |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
1,4-bis(2,3-dimethylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C30H26N2O2/c1-17-9-7-13-23(19(17)3)31-25-15-16-26(32-24-14-8-10-18(2)20(24)4)28-27(25)29(33)21-11-5-6-12-22(21)30(28)34/h5-16,31-32H,1-4H3 |
InChI Key |
VFICXHXHYCLJQE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC2=C3C(=C(C=C2)NC4=CC=CC(=C4C)C)C(=O)C5=CC=CC=C5C3=O)C |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=C3C(=C(C=C2)NC4=CC=CC(=C4C)C)C(=O)C5=CC=CC=C5C3=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



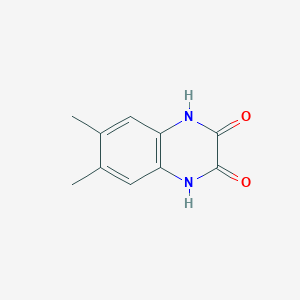
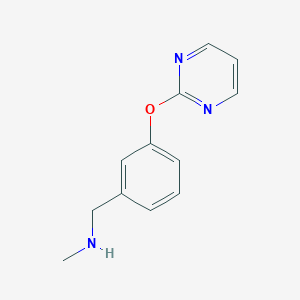
![Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate](/img/structure/B182731.png)


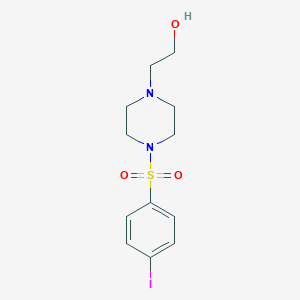

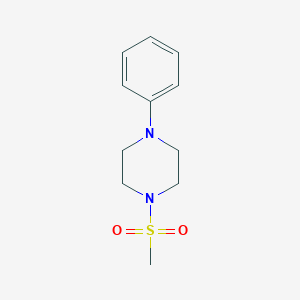
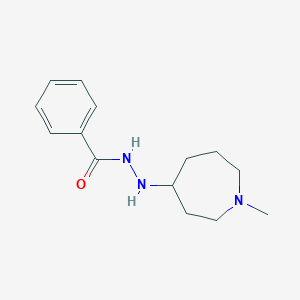
![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B182741.png)
